molecular formula C16H9NO6 B1667594 Aristolochic acid B CAS No. 475-80-9

Aristolochic acid B

Cat. No.: B1667594
CAS No.: 475-80-9
M. Wt: 311.24 g/mol
InChI Key: MEEXETVZNQYRSP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aristolochic Acid B, also known as Aristolochic Acid II, primarily targets the phospholipid hydrolysis by HSF-PLA2 . It is also known to form DNA adducts in vitro and in vivo . The compound has been associated with nephrotoxic effects and the development of urologic and hepatobiliary cancers .

Biochemical Pathways

It is known that the compound activatesNF-κB and STAT3 signaling pathways , which may contribute to the inflammatory response and apoptosis . It also induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and elimination, fitting into a two-compartmental open model . The compound shares a similar nonlinear pharmacokinetic process with other aristolochic acids . .

Result of Action

The primary result of this compound’s action is the development of severe nephropathy and urologic and hepatobiliary cancers . It causes otherwise rare urothelial carcinomas of the upper urinary tract, whereas its nephrotoxic effects in the kidney lead to irreversible chronic renal disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to the compound is a significant risk factor for severe nephropathy and various cancers . Despite this, herbal medicinal products containing this compound continue to be manufactured and marketed worldwide with inadequate regulation, and possible environmental exposure routes receive little attention . Therefore, curtailing exposure to this compound is crucial to prevent the associated health risks .

Biochemical Analysis

Biochemical Properties

Aristolochic Acid B interacts with various enzymes, proteins, and other biomolecules. It inhibits in vitro phospholipid hydrolysis by HSF-PLA2 in a dose-dependent manner . It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, this compound activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins, inducing genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Metabolic alterations appear even on the 2nd day in 10 mg/kg this compound group, while kidney injury is significantly changed only on the 6th day in 40 mg/kg this compound group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion . This ion forms adducts with purine bases in DNA .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The kidney and liver are the major organs in which this compound is accumulated and metabolized .

Subcellular Localization

It has been found that the subcellular localization of NF-κB p65, which this compound activates, can be visualized by immunofluorescence confocal microscopy in HK-2 cells .

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as aristolactams and other nitrophenanthrene carboxylic acids .

Properties

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197166
Record name Aristolochic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-80-9
Record name Aristolochic acid II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolochic acid II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARISTOLOCHIC ACID II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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